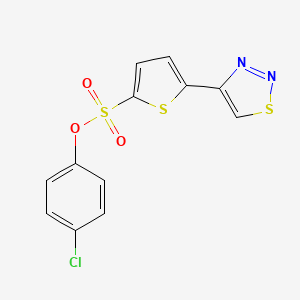
4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” seems to be a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole derivatives can generally be synthesized from appropriate heterocyclic amines and active methylene compounds . Additionally, 1,3,4-thiadiazoles can be obtained from substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .Physical And Chemical Properties Analysis
Specific physical and chemical properties for “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” were not found .Aplicaciones Científicas De Investigación
Anticancer Activity
1,3,4-Thiadiazole and its derivatives have garnered significant interest as potential anticancer agents . These compounds are bioisosteres of pyrimidine, a key component of DNA. By modifying their structure, researchers aim to develop effective drugs that inhibit cancer cell replication. Notably, 1,3,4-thiadiazole derivatives tend to exhibit the most promising therapeutic potential .
Antimicrobial Properties
Thiadiazole derivatives demonstrate antimicrobial activity against bacteria, fungi, and mycobacteria. Their broad-spectrum effects make them valuable candidates for combating infectious diseases .
Analgesic and Anti-Inflammatory Effects
Certain 1,3,4-thiadiazole derivatives possess analgesic and anti-inflammatory properties. These compounds may offer relief from pain and inflammation, making them relevant in pharmaceutical research .
Antipsychotic and Antidepressant Potential
Researchers have explored the use of thiadiazole derivatives as potential antipsychotic and antidepressant agents. These compounds may modulate neurotransmitter systems and impact mental health .
Anticonvulsant Activity
Some 1,3,4-thiadiazole derivatives exhibit anticonvulsant effects, suggesting their potential in managing epilepsy and related conditions .
Anti-Leishmanial Properties
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Thiadiazole derivatives have shown promise as anti-leishmanial agents, contributing to the search for effective treatments .
In addition to these six applications, it’s worth noting that 1,3,4-thiadiazole derivatives have been investigated in other areas, including antifungal and antimycobacterial activities . Researchers continue to explore their diverse properties, aiming to unlock novel therapeutic strategies.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIXCTWOMDKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

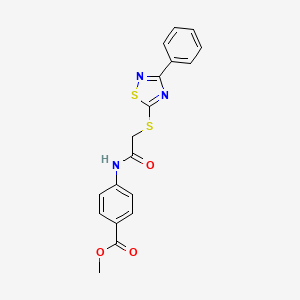
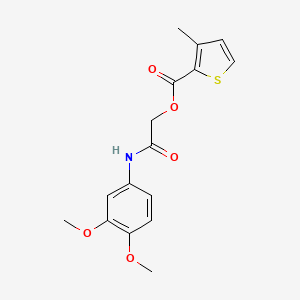




![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)
![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)

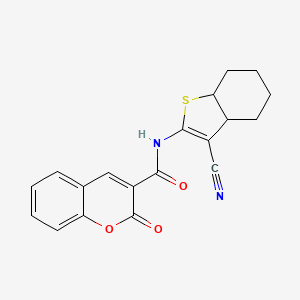
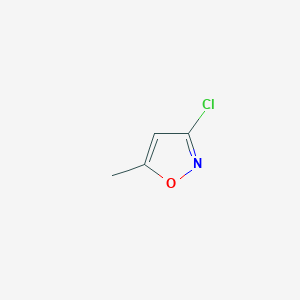
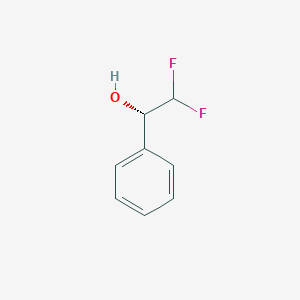
![4-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2769859.png)